BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Quantitative Real-Time PCR
(gPCR) for Galanin Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Galanin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galanin is a neuropeptide that is widely expressed in the central and peripheral nervous
systems and is involved in a diverse range of biological functions, including pain perception,
mood regulation, feeding, and cognition.[1] It exerts its effects by interacting with three distinct
G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2] Given its role in
various physiological and pathological processes such as depression, epilepsy, and cancer, the
galanin signaling system presents a promising target for therapeutic intervention.[3][4]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to
measure the abundance of nucleic acid sequences. It is the gold standard for quantifying gene
expression levels due to its accuracy, reproducibility, and broad dynamic range. This
application note provides a detailed protocol for the analysis of galanin (GAL) gene expression
using RT-gPCR, from sample preparation to data analysis, enabling researchers to reliably
investigate the role of this important neuropeptide in their experimental systems.

Principle of the Method

Reverse transcription quantitative PCR (RT-gPCR) is used to detect and quantify messenger
RNA (mRNA) levels. The process begins with the extraction of total RNA from a biological
sample, which is then reverse transcribed into complementary DNA (cDNA). This cDNA serves
as the template for the gPCR reaction. In the gPCR step, the target DNA is amplified, and

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b549948?utm_src=pdf-interest
https://www.benchchem.com/product/b549948?utm_src=pdf-body
https://en.wikipedia.org/wiki/Galanin
https://en.wikipedia.org/wiki/Galanin
https://pubmed.ncbi.nlm.nih.gov/25428932/
https://www.benchchem.com/product/b549948?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7990979/
https://pubmed.ncbi.nlm.nih.gov/18973137/
https://www.benchchem.com/product/b549948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

fluorescence is monitored in real-time. The cycle at which the fluorescence signal crosses a
predetermined threshold is known as the quantification cycle (Cq), which is inversely
proportional to the amount of target nucleic acid in the initial sample. By normalizing the
expression of the target gene (GAL) to one or more stably expressed reference (housekeeping)
genes, accurate relative quantification of gene expression can be achieved.

Experimental Workflow

The overall workflow for galanin gene expression analysis involves several key stages, from
sample collection to final data interpretation. Proper execution of each step is critical for
obtaining reliable and reproducible results.

Click to download full resolution via product page

Caption: Experimental workflow for galanin gene expression analysis by gPCR.

Detailed Experimental Protocol

This protocol outlines the steps for quantifying galanin mRNA from cell culture or tissue
samples.

Materials and Reagents

* RNA Extraction: RNeasy Plus Mini Kit (Qiagen) or similar.
e DNase: RNase-Free DNase |I.

o Reverse Transcription: High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher
Scientific) or similar.
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» gPCR Master Mix: 2X SYBR Green or TagMan Master Mix.

e Primers: Validated gPCR primers for human GAL and selected reference genes (e.g.,
GAPDH, ACTB, 18S rRNA).

o GAL Forward Primer Example: 5-TGGCAACCACAGGTCATTCAGC-3'
o GAL Reverse Primer Example: 5'-TCAGGTATGGACCTGTCAAAGCT-3'
o Plates/Tubes: Nuclease-free microcentrifuge tubes, PCR tubes, or 96/384-well gPCR plates.

e Equipment: Microcentrifuge, spectrophotometer (e.g., NanoDrop), real-time PCR cycler,
calibrated pipettes.

Step 1: RNA Extraction and Quality Control

o Homogenize tissue samples or lyse cultured cells according to the manufacturer's protocol
for your chosen RNA extraction Kkit.

« |solate total RNA using a column-based method, such as the RNeasy Plus Mini Kit.
o Elute the RNA in nuclease-free water.
e Quality Control:

o Measure RNA concentration and purity using a spectrophotometer. An A260/280 ratio of
~1.8-2.0 and an A260/230 ratio of >2.0 indicates high purity.

o Assess RNA integrity using an automated electrophoresis system. An RNA Integrity
Number (RIN) greater than 7 is recommended for reliable gPCR results.

Step 2: DNase Treatment

¢ To eliminate contaminating genomic DNA (gDNA), treat the purified RNA with DNase |I.

o Follow the DNase | manufacturer's protocol. Typically, this involves incubating 1-2 pg of RNA
with DNase | and its buffer at 37°C for 15-30 minutes.

 Inactivate the DNase | according to the protocol, often by adding EDTA and heating.
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Step 3: cDNA Synthesis (Reverse Transcription)
o Synthesize first-strand cDNA from 500 ng to 1 pg of total RNA using a reverse transcription

kit.

o Prepare the reverse transcription master mix according to the kit's instructions, typically
including reverse transcriptase, dNTPs, random primers, and buffer.

 Incubate the reaction as recommended (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5
min).

o Control Reaction: Prepare a "No Reverse Transcriptase” (No-RT) control for each RNA
sample by omitting the reverse transcriptase enzyme. This control is used in the subsequent
gPCR step to verify the absence of gDNA contamination.

Step 4: gPCR Reaction Setup

o Thaw all reagents (QPCR master mix, primers, cDNA) on ice. Mix each reagent thoroughly
before use.

o Prepare a qPCR master mix for each gene (GAL and reference genes) to minimize pipetting
errors. For a single 20 pL reaction:

o

10 pL 2X SYBR Green Master Mix

[¢]

1 pL Forward Primer (10 uM)

[e]

1 pL Reverse Primer (10 pM)

o

6 UL Nuclease-free water

o

2 UL cDNA template (diluted, e.g., 1:5)

o Aliquot 18 pL of the master mix into each well of a gPCR plate.

e Add 2 pL of the appropriate cDNA sample to each well. Include technical triplicates for each
sample and gene combination.
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 Include the No-RT controls and a No Template Control (NTC), where water is added instead

of cDNA, to check for contamination.

o Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the

wells.

Step 5: gPCR Cycling and Data Collection

o Place the plate in the real-time PCR cycler.
o Set up the thermal cycling program. A typical program includes:
o Initial Denaturation: 95°C for 10 minutes.
o Cycling (40 cycles):
» Denaturation: 95°C for 15 seconds.
» Annealing/Extension: 60°C for 1 minute.
o Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
« Start the run and collect the fluorescence data.

Galanin Signaling Pathways

Galanin mediates its diverse biological effects through three GPCR subtypes that couple to
different intracellular signaling cascades. Understanding these pathways is crucial for
interpreting gene expression data in a functional context. GALR1 and GALR3 typically couple
to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP
(cAMP) levels. In contrast, GALR2 preferentially couples to Gg/11 proteins, activating
phospholipase C (PLC), which leads to an increase in intracellular calcium.
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Caption: Simplified overview of galanin receptor signaling pathways.

Data Analysis and Presentation
Relative Quantification (AACq Method)

The most common method for relative gene expression analysis is the 2-AACq (or 2-AACt)
method. This method compares the Cq values of the target gene (GAL) with a reference gene
in both a test sample and a calibrator sample (e.g., untreated control).
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o Normalization to Reference Gene (ACq): For each sample, calculate the difference between
the Cq value of the target gene and the Cq value of the reference gene. ACq = Cq(GAL) -
Cq(Reference Gene)

o Normalization to Calibrator Sample (AACQ): Calculate the difference between the ACq of the
test sample and the ACq of the calibrator sample. AACq = ACq(Test Sample) -
ACq(Calibrator Sample)

o Calculate Relative Expression: Determine the fold change in gene expression. Fold Change
= 2M-AACQq)

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison
between experimental groups. The table should include raw Cq values, calculated ACq and
AACq values, and the final relative quantification (RQ) or fold change.

Table 1: Example of Galanin Gene Expression Data Analysis

ACq Relative
. ) Target Referenc AACq (vs. o
Biologica (Cq_GAL Quantific
Sample : Gene e Gene Control i
- ation
Group . (GAL) (GAPDH) Mean
Replicate Cq_GAP (RQ)
Mean Cq Mean Cq ACq)
DH) (2-AACq)
Control 1 24.5 19.2 5.3 0.05 0.97
Control 2 24.8 19.5 5.3 0.05 0.97
Control 3 24.2 18.9 5.3 0.05 0.97
Mean 24.5 19.2 5.25 0.00 1.00
Treated 1 22.1 19.3 2.8 -2.45 5.46
Treated 2 21.9 19.0 2.9 -2.35 5.09
Treated 3 22.4 194 3.0 -2.25 4.76
Mean 221 19.2 2.90 -2.35 5.10
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Note: The calibrator for AACq calculation is the Mean ACq of the Control group (5.25).

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of
galanin gene expression using RT-gPCR. By following best practices for RNA quality control,
experimental setup, and data analysis, researchers can generate accurate and reliable data.
This will facilitate a deeper understanding of the galanin system's role in health and disease
and aid in the development of novel therapeutics targeting this important signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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